molecular formula C14H15N5O2 B2605826 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-54-4

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2605826
CAS No.: 306979-54-4
M. Wt: 285.307
InChI Key: FHTDCFVEGSHBLW-UHFFFAOYSA-N
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Description

“7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 306979-54-4. It has a molecular weight of 285.31 and its IUPAC name is 7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is C14H15N5O2 . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, making it a versatile scaffold in drug design .

Scientific Research Applications

Antibacterial Activity

The bioisosteric features of 1,2,4-triazole-containing hybrids, such as those related to the structure of interest, demonstrate significant potential in addressing antibiotic resistance. These compounds, acting as potent inhibitors of key bacterial proteins and enzymes, show promising broad-spectrum antibacterial activity against drug-resistant forms of bacteria, including Staphylococcus aureus. The dual or multiple antibacterial mechanisms of action of these hybrids underscore their value in developing novel anti-S. aureus agents (Li & Zhang, 2021).

Fine Organic Synthesis

Amino-1,2,4-triazoles, a related class to the compound of interest, serve as critical raw materials in the fine organic synthesis industry. Their application spans across the production of pharmaceuticals, agricultural products, dyes, high-energy materials, and anti-corrosion additives. The versatility of 3- and 4-amino-1,2,4-triazoles in contributing to the production of a wide array of industrial and medical products highlights the significant role these compounds play in various sectors (Nazarov et al., 2021).

Central Nervous System (CNS) Drug Synthesis

The structural motifs of 1,2,4-triazoles and pyrimidines, closely related to the compound , are identified as promising leads for synthesizing compounds with potential CNS activity. These functional groups are integral in the largest class of organic compounds forming heterocycles that may affect the CNS ranging from depression to convulsion effects (Saganuwan, 2017).

Optical Sensors

Pyrimidine derivatives, which share structural similarities with the compound of interest, have been utilized as exquisite sensing materials due to their capacity to form both coordination and hydrogen bonds. This application underscores the importance of such derivatives in creating optical sensors, demonstrating their broad utility in biological and medicinal applications (Jindal & Kaur, 2021).

Safety and Hazards

The safety information for “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” includes the following hazard statements: H302, H312, H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, the discovery of a potent SARS-CoV-2 main protease inhibitor is currently a significant area of research .

Mechanism of Action

Properties

IUPAC Name

7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-9(21-11-5-3-4-10(8-11)20-2)12-6-7-16-14-17-13(15)18-19(12)14/h3-9H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTDCFVEGSHBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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